![molecular formula C15H18N8 B2789436 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2034538-79-7](/img/structure/B2789436.png)
3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Antibacterial Activity
This compound has been studied for its potential in combating bacterial infections. A series of novel triazolo[4,3-a]pyrazine derivatives, including this compound, have been synthesized and evaluated for their in vitro antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior activities comparable to first-line antibacterial agents like ampicillin .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids, which include the structure of 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promise in protecting neuronal cells and reducing inflammation, which is crucial in the treatment of neurodegenerative diseases and traumatic brain injuries .
Cancer Therapy
Compounds with the triazolo[4,3-a]pyrazine moiety are being explored for their antiproliferative activity against various human cancer cell lines . These derivatives have the potential to inhibit the growth of cancer cells, making them valuable candidates for further development in cancer therapy.
Enzyme Inhibition
The triazolo[4,3-a]pyrazine derivatives are also being investigated for their ability to inhibit enzymes that are critical in disease progression. For example, imatinib, a derivative with a similar structure, is known to inhibit tyrosine kinases and is widely used in the treatment of leukemia .
Antioxidant Properties
Triazoles, including triazolo[4,3-a]pyrazine derivatives, are studied for their antioxidant properties. These compounds can potentially reduce or eliminate free radicals, thereby protecting cells against oxidative damage, which is a contributing factor in many chronic diseases .
Antipsychotic Drug Development
The piperazine moiety present in 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a common feature in antipsychotic drugs. Derivatives of this compound act as dopamine and serotonin antagonists and are used in the development of drugs for psychiatric conditions .
作用機序
Mode of Action
Similar compounds with piperazine moieties have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Pharmacokinetics
It’s worth noting that compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
特性
IUPAC Name |
3-methyl-8-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-9-13(18-10-17-11)21-5-7-22(8-6-21)14-15-20-19-12(2)23(15)4-3-16-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCUMWABCNCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。